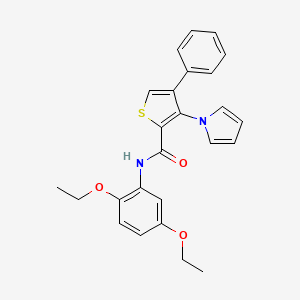

N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (ID: F423-0025) is a thiophene-based carboxamide derivative with a molecular formula of C₂₅H₂₄N₂O₃S and a molecular weight of 432.54 g/mol . The compound features a central thiophene ring substituted with a phenyl group at position 4, a 1H-pyrrol-1-yl moiety at position 3, and a 2,5-diethoxyphenyl carboxamide group at position 2.

Properties

IUPAC Name |

N-(2,5-diethoxyphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3S/c1-3-29-19-12-13-22(30-4-2)21(16-19)26-25(28)24-23(27-14-8-9-15-27)20(17-31-24)18-10-6-5-7-11-18/h5-17H,3-4H2,1-2H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJMPEABVVNMTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Substitution Reactions: The phenyl and pyrrole groups are introduced through electrophilic aromatic substitution reactions.

Amidation: The carboxamide group is introduced by reacting the carboxylic acid derivative of the thiophene ring with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

The compound's unique structural features make it a promising candidate for drug development. Its ability to interact with various biological pathways suggests potential therapeutic applications. Research has indicated that derivatives of similar compounds can exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

- Cytotoxicity : Some analogs demonstrate selective cytotoxic effects against cancer cell lines while sparing normal cells, indicating potential in cancer therapy.

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways relevant to diseases, such as acetylcholinesterase in neurodegenerative conditions .

Materials Science

Organic Semiconductors and Conductive Polymers

The electronic properties of N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide suggest applications in materials science, particularly in the development of organic semiconductors and conductive polymers. Its thiophene ring structure is known for contributing to charge transport properties, making it suitable for use in organic electronic devices .

Organic Synthesis

Building Block for Complex Molecules

This compound can serve as a versatile building block in organic synthesis. Its multi-functional groups allow for further modifications and the synthesis of more complex molecules. The ability to introduce various substituents opens avenues for creating new compounds with tailored properties for specific applications .

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial activity of thiophene derivatives found that compounds similar to this compound exhibited significant inhibition against common bacterial strains. The minimum inhibitory concentration (MIC) was reported at approximately 256 µg/mL for related compounds, highlighting the potential of this class of compounds in developing new antibiotics .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that certain derivatives of thiophene carboxamides can selectively induce apoptosis in cancer cell lines while having minimal effects on normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy treatments .

Mechanism of Action

The mechanism of action of N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The closest structural analog identified is N-pentyl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (ID: F423-0075), which shares the thiophene backbone and substituents at positions 3 and 4 but differs in the carboxamide group. A comparative analysis is summarized below:

Key Observations:

Carboxamide Group Variation: F423-0025 incorporates a 2,5-diethoxyphenyl group, introducing two ethoxy (-OCH₂CH₃) substituents on the phenyl ring. This enhances steric bulk and electron-donating capacity compared to the pentyl group in F423-0075. The diethoxy substitution may improve lipid solubility and membrane permeability, critical for bioavailability .

Molecular Weight Differences :

- The higher molecular weight of F423-0025 (432.54 vs. 338.47 g/mol) reflects its additional ethoxy groups and larger aromatic system. This could influence pharmacokinetic properties such as metabolic stability and clearance rates.

Synthetic Accessibility: Both compounds are available in sub-30 mg quantities, suggesting they are early-stage research candidates.

Hypothesized Pharmacological Implications

While experimental data on biological activity are unavailable, structural comparisons allow for informed speculation:

- F423-0025 : The diethoxyphenyl group may enhance binding to hydrophobic pockets in enzymes or receptors (e.g., kinase ATP-binding sites). The ethoxy groups could also serve as hydrogen bond acceptors.

- F423-0075 : The pentyl chain might favor interactions with aliphatic regions of targets, such as lipid-binding domains or allosteric sites.

Biological Activity

N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following properties:

- Molecular Formula : C25H24N2O3S

- Molecular Weight : 432.5 g/mol

- CAS Number : 1189892-77-0

The structure includes a thiophene ring, which is known for its role in various biological activities, and a pyrrole moiety that contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to disease pathways. For instance, similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .

- Antiviral Activity : Research indicates that derivatives with similar structures exhibit antiviral properties by suppressing viral replication mechanisms. For example, compounds with a thiophene backbone have been effective against hepatitis C virus (HCV) .

- Anticancer Properties : Studies suggest that the compound may induce apoptosis in cancer cells, possibly through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways .

Biological Activity Data

The following table summarizes relevant findings from various studies on the biological activity of similar compounds:

Case Study 1: Antiviral Efficacy

A study investigating the antiviral properties of thiophene derivatives found that certain compounds significantly inhibited HCV replication in vitro, with IC50 values ranging from 31.9 µM to 32.2 µM. The mechanism involved suppression of the NS5B RNA polymerase activity, crucial for viral replication .

Case Study 2: Anticancer Potential

In a recent investigation into the anticancer effects of related compounds on triple-negative breast cancer cell lines (MDA-MB-231), several derivatives exhibited IC50 values between 6.59 µM and 12.51 µM, indicating strong cytotoxicity. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .

Q & A

Q. What are the standard synthetic protocols for preparing N-(2,5-diethoxyphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and what reagents are critical for its formation?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the condensation of thiophene-2-carbonyl chloride with substituted aniline derivatives. For example, describes a similar synthesis where 2-thiophenecarbonyl chloride reacts with 2-nitroaniline in acetonitrile under reflux to form an amide bond . Key reagents include acyl chlorides, aromatic amines, and polar aprotic solvents (e.g., acetonitrile). Post-synthesis purification often employs recrystallization or column chromatography. Characterization via NMR, FT-IR, and mass spectrometry is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are discrepancies in spectral data resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify substituent positions and amide bond formation. Fourier-transform infrared spectroscopy (FT-IR) confirms functional groups like C=O (amide I band) and C-N stretches. Discrepancies in peak assignments (e.g., overlapping signals in crowded aromatic regions) can be resolved by 2D NMR (COSY, HSQC) or comparison with computational predictions (DFT-based chemical shift calculations) . X-ray crystallography provides definitive structural validation, as seen in for related thiophene carboxamides .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer : Initial screening often includes:

- Antioxidant activity : DPPH and ABTS radical scavenging assays to assess electron-donating capacity .

- Anticancer potential : MTT assays using cell lines (e.g., MCF-7 for breast cancer) to measure cytotoxicity .

- Antimicrobial activity : Disk diffusion or microdilution methods against bacterial/fungal strains .

Dose-response curves and IC₅₀ values are calculated to quantify potency.

Advanced Research Questions

Q. How can computational methods optimize the synthesis or predict reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model reaction pathways and transition states to identify energetically favorable conditions. Molecular orbital analysis (HOMO-LUMO gaps) predicts sites for electrophilic/nucleophilic attack, guiding functionalization strategies . Molecular docking studies (e.g., AutoDock Vina) can pre-screen bioactivity by simulating interactions with target proteins (e.g., cyclin-dependent kinases) .

Q. What strategies address contradictions in crystallographic data, such as unexpected dihedral angles or bond lengths?

- Methodological Answer : Contradictions arise from packing effects, solvent interactions, or polymorphism. To resolve:

- Compare experimental data (e.g., X-ray diffraction) with analogous structures (e.g., N-(2-nitrophenyl)furan-2-carboxamide in ) to identify trends in dihedral angles .

- Use SHELXL refinement () to adjust thermal parameters and hydrogen bonding networks .

- Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯O/S) influencing conformation .

Q. How can synthetic yields be improved while minimizing side products?

- Methodological Answer :

- Catalytic optimization : Use phase-transfer catalysts (e.g., CTAB) or transition-metal catalysts to enhance reaction efficiency .

- Solvent selection : High-polarity solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- In-line analytics : HPLC-MS monitors reaction progress in real-time to identify side products (e.g., hydrolyzed amides) .

Q. What advanced structural modifications enhance its pharmacological profile?

- Methodological Answer :

- Bioisosteric replacement : Substitute the pyrrole ring with indole or pyrazole moieties to modulate lipophilicity (logP) and bioavailability .

- Pro-drug strategies : Introduce ester or glycoside groups to improve water solubility and targeted release .

- SAR studies : Systematic variation of substituents (e.g., ethoxy → methoxy groups) to correlate structure with activity .

Data Analysis and Validation

Q. How should researchers handle conflicting results between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-optimize computational models using higher-level basis sets (e.g., def2-TZVP) or hybrid functionals (e.g., ωB97X-D) to improve accuracy .

- Validate docking results with molecular dynamics simulations (e.g., GROMACS) to assess binding stability over time .

- Cross-reference with experimental IC₅₀ values and crystallographic ligand-protein complexes (e.g., PDB entries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.